molecular formula C19H34O2 B073151 Methyl octadec-9-ynoate CAS No. 1120-32-7

Methyl octadec-9-ynoate

Cat. No. B073151
CAS RN: 1120-32-7
M. Wt: 294.5 g/mol
InChI Key: VGXHOYHYUMFLPG-UHFFFAOYSA-N
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Description

Methyl octadec-9-ynoate is a chemical compound that belongs to the class of alkynoates. It is a colorless liquid that has a fruity odor and is commonly used in the fragrance industry. However, it has also gained significant attention in the field of scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Novel Azido Fatty Acid Ester Derivatives from Conjugated C(18) Enynoate

Methyl octadec-11Z-en-9-ynoate was used to produce various derivatives through a series of chemical reactions, including epoxidation and azidation. These derivatives, characterized by NMR spectroscopic and mass spectral analyses, have potential applications in chemical synthesis and material science (Lie Ken Jie & Alam, 2001).

Oleochemicals from Isoricinoleic Acid (Wrightia Tinctoria Seed Oil)

This study involved derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. The process included mesylation, demesylation, and oxidation reactions, leading to the production of various derivatives. These compounds have potential applications in industrial and chemical processes (Ahmad & Jie, 2008).

Halo-oxo-allenic Fatty Ester Derivatives from Epoxidized Methyl Santalbate

Methyl santalbate was epoxidized and further treated to produce various halo-oxo-allenic fatty ester derivatives. These derivatives were obtained through regio- and stereoselective reactions and characterized using spectrometric and spectroscopic techniques. Such compounds are significant in organic synthesis and material sciences (Lie Ken Jie et al., 2003).

Regioselective Cationic 1,2‐ and 1,4‐Additions Forming Carbon−Carbon Bonds

This research explores Lewis acid-induced carbocationic addition reactions to methyl santalbate, leading to the regioselective formation of new carbon−carbon bonds. The resulting products have potential applications in organic chemistry and material science (Biermann et al., 2000).

Metathesis of 9-Octadecenoic Acid Methyl Ester

The study investigated the self-metathesis of 9-octadecenoic acid methyl ester, highlighting its potential for producing diverse compounds. These findings have implications in the field of green chemistry and renewable resources (Vyshnavi et al., 2015).

Mechanism of Action

Target of Action

Methyl octadec-9-ynoate is a complex compound with a molecular formula of C19H34O2 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

This compound is a fatty acid methyl ester . Fatty acid methyl esters are known to be involved in various biochemical pathways, particularly those related to lipid metabolism.

properties

IUPAC Name

methyl octadec-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXHOYHYUMFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336560
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1120-32-7
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of Methyl octadec-9-ynoate in the context of the provided research?

A1: this compound was identified as a major component (17.64%) in the ethanol extract of Achillea millefolium aerial parts. [] This extract demonstrated notable antibabesial activity against Babesia canis, a parasite that causes babesiosis in animals. [] While the specific role of this compound in this activity wasn't isolated, its presence within an active extract suggests potential for further investigation into its individual biological properties.

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